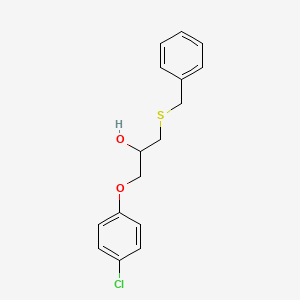
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylthio)-3-(4-chlorophenoxy)-2-propanol, also known as BTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTS is a white to off-white powder that is soluble in organic solvents such as ethanol and DMSO.
Mecanismo De Acción
The mechanism of action of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to have both biochemical and physiological effects. Biochemically, 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the activity of various enzymes such as AKT1, GSK3β, and CDK2. Physiologically, 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to inhibit tumor growth in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its specificity for breast cancer cells. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to selectively inhibit the growth of breast cancer cells while having minimal effects on normal breast epithelial cells. Another advantage of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is its ability to enhance the efficacy of chemotherapeutic agents. However, one limitation of using 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol is its potential toxicity. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to have cytotoxic effects on some normal cells at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol. One direction is to investigate the potential of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in combination with other chemotherapeutic agents for the treatment of breast cancer. Another direction is to investigate the potential of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol in other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol and its potential side effects.
Métodos De Síntesis
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with benzyl mercaptan, followed by the reaction of the resulting compound with epichlorohydrin. The final step involves the reaction of the intermediate compound with 2-propanol to yield 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol. The purity of the synthesized 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol can be determined through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been used in various scientific research studies due to its potential applications in cancer research, particularly in the study of breast cancer. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has been shown to inhibit the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 1-(benzylthio)-3-(4-chlorophenoxy)-2-propanol has also been shown to enhance the efficacy of chemotherapeutic agents such as tamoxifen and doxorubicin.
Propiedades
IUPAC Name |
1-benzylsulfanyl-3-(4-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2S/c17-14-6-8-16(9-7-14)19-10-15(18)12-20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJDEEQOHCLYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

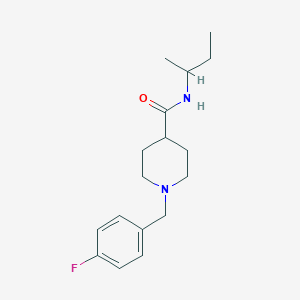
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)
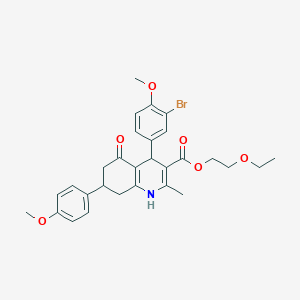
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
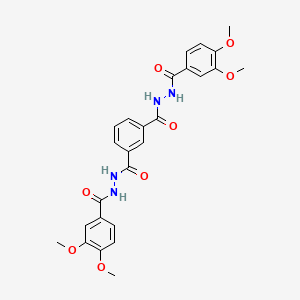
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
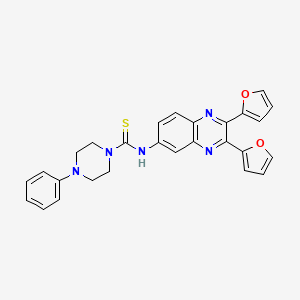
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
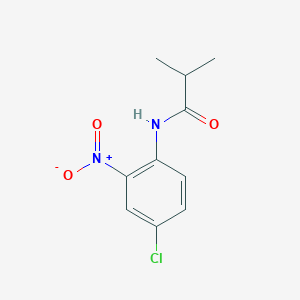
![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)